Ethyl 3,3-dimethyl-2-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-11-7(10)6(9)8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVHKRZLUSGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277436 | |
| Record name | ethyl 3,3-dimethyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-74-4 | |
| Record name | 3, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3,3-dimethyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3,3 Dimethyl 2 Oxobutanoate
Alkylation Strategies for Beta-Keto Esters
Alkylation of enolates derived from β-dicarbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org These methods are fundamental in constructing the carbon framework of molecules like ethyl 3,3-dimethyl-2-oxobutanoate.
The classical approach to alkylating esters involves the formation of an enolate ion, which then acts as a nucleophile. libretexts.org The process begins with the deprotonation of an acidic α-hydrogen, located between two carbonyl groups, using a suitable base. For β-keto esters like ethyl acetoacetate (B1235776), sodium ethoxide is a common choice for generating the enolate completely. libretexts.org
The general mechanism involves two key steps:
Enolate Formation: A base abstracts the acidic α-proton from the β-keto ester, creating a resonance-stabilized enolate anion. youtube.com The stability of this enolate is crucial for the reaction's success.
Nucleophilic Attack (Quenching): The enolate anion then attacks an electrophilic carbon, typically from an alkyl halide, in an SN2 reaction. This step forms a new carbon-carbon bond, yielding an α-substituted β-keto ester. youtube.com
This process can be repeated if a second acidic α-hydrogen is present, allowing for the synthesis of dialkylated products. libretexts.org While direct double methylation of a substrate like ethyl 2-oxobutanoate (B1229078) to install the gem-dimethyl groups is challenging, a related strategy involves the acylation of an enolate. For instance, a process for producing the isomeric ethyl pivaloylacetate involves reacting the magnesium enolate of an acetoacetic acid ester with pivaloyl chloride, followed by alcoholysis. google.com This highlights the utility of enolate chemistry in constructing the core structure. The three-step sequence of enolate formation, alkylation, and subsequent hydrolysis/decarboxylation is a powerful tool for creating substituted ketones and is broadly applicable to various β-keto esters. libretexts.org
Controlling stereochemistry during alkylation is a significant challenge, particularly when creating chiral centers. The stereoselective synthesis of complex molecules like 2-deoxy-β-glycosides, which are present in biologically active natural products, often relies on sophisticated alkylation techniques. nih.gov Anomeric O-alkylation/arylation has emerged as a powerful method for achieving high stereoselectivity. nih.gov
This approach involves the reaction of lactols with a base like sodium hydride (NaH) to form an alkoxide, which is then treated with an electrophile. nih.gov The high β-selectivity observed in these reactions is attributed to a stereoelectronic principle known as the kinetic anomeric effect, rather than steric hindrance from substituents. nih.gov This effect suggests that the equatorial alkoxide is more nucleophilic than its axial counterpart, leading to the preferential formation of the β-anomer. nih.gov
Key findings in this area demonstrate that:
High β-selectivity can be achieved even in the absence of a directing group at the C2 position, which was previously thought to be essential for stereocontrol. nih.gov
The choice of solvent can dramatically influence selectivity; for example, changing from DMF to dioxane can increase selectivity significantly, affording the desired product exclusively. nih.gov
While this compound itself is not chiral, these principles of stereoselective alkylation are crucial for the synthesis of chiral analogues and demonstrate the advanced control that can be exerted over reaction outcomes through the manipulation of electronic effects and reaction conditions.
Oxidative Synthesis Routes
Oxidation reactions provide an alternative pathway to α-keto esters by introducing the ketone functionality at a late stage of the synthesis.
The use of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst for the oxidation of alcohols is a well-established and efficient method. A preparation method for 3,3-dimethyl-2-oxobutyric acid, the carboxylic acid analogue of the target compound, utilizes a TEMPO catalyst for the oxidation of a hydrolyzed intermediate. google.com This process avoids the use of noble metal catalysts, reducing costs and environmental impact while maintaining high yield and purity. google.com
In a related context, dinuclear copper(I) complexes used in conjunction with TEMPO have been shown to be efficient catalysts for the aerobic oxidation of alcohols to aldehydes. nih.gov These systems can activate molecular oxygen to form potent oxidizing species. The catalytic performance can be finely tuned by modifying the ligand structure supporting the copper centers. nih.gov For instance, a catalyst system of Cu(I)L3/TEMPO was found to oxidize benzyl (B1604629) alcohol to benzaldehyde (B42025) with a 69% yield, demonstrating the system's efficacy. nih.gov Such methods could be adapted for the synthesis of this compound by oxidizing the corresponding precursor, ethyl 2-hydroxy-3,3-dimethylbutanoate.
| Catalyst System | Substrate | Product | Yield | Reference |
| TEMPO/Oxidant | Hydrolyzed intermediate | 3,3-dimethyl-2-oxobutyric acid | High | google.com |
| Cu(I)L3/TEMPO | Benzyl alcohol | Benzaldehyde | 69% | nih.gov |
A comprehensive synthetic route can involve a sequence of hydrolysis and oxidation steps to arrive at the final product. A patented method for producing 3,3-dimethyl-2-oxobutyric acid outlines such a protocol. google.com
The key steps are:
Halogenation: A starting material is first halogenated.
Hydrolysis: The resulting halo-compound undergoes hydrolysis, typically in the presence of an inorganic acid or base at temperatures between 30 to 80 °C. This step converts the halogen to a hydroxyl group. google.com
Oxidation: The hydrolyzed product is then oxidized using a TEMPO catalyst and an oxidant in a solvent like toluene (B28343) or dichloromethane. The reaction is run at temperatures from 30 °C to the reflux temperature of the solvent. google.com
Acidification: The final step involves acidification to yield the desired 3,3-dimethyl-2-oxobutyric acid.
This multistep approach allows for the transformation of readily available starting materials into the target α-keto acid structure with high purity. google.com A similar sequence starting with an appropriate ethyl ester could be envisioned to produce this compound directly.
Transesterification Processes and Variants
Transesterification is a widely used reaction in both research and industry for converting one ester into another. nih.gov This process is particularly useful for modifying β-keto esters and can be an efficient route for synthesizing this compound from a different ester precursor, such as the corresponding methyl ester. The reaction involves treating the starting ester with ethanol (B145695) in the presence of a catalyst. nih.gov
Direct transesterification is often preferred over hydrolysis followed by re-esterification because the intermediate β-keto acids can be unstable and prone to decarboxylation. nih.govucc.ie A variety of catalysts can be employed to facilitate this transformation, which is often slow without catalytic intervention. researchgate.net
| Catalyst | Starting Ester | Alcohol | Conditions | Notes | Reference |
| H-FER (Zeolite) | Ethyl 2,2-dimethyl-3-oxobutanoate | - | - | Failed to react due to absence of enolisable α-proton. | nih.gov |
| Borate/Zirconia | Methyl/ethyl keto esters | Higher alcohols | Solvent-free | Selective for β-keto esters; catalyst is reusable. | nih.gov |
| Methylboronic acid | β-keto ethyl esters | Various alcohols | Mild, with molecular sieves | Catalyst can be recovered and reused. | ucc.ie |
| Sodium Methoxide | Dimethyl carbonate | Ethanol | 78 °C, 1 hr | High conversion (99%) achieved. gychbjb.com | gychbjb.com |
The choice of catalyst is critical and can range from homogeneous acids and bases to heterogeneous systems like zeolites and sulfated zirconia, which offer advantages in terms of reusability and ease of separation. nih.govresearchgate.net It has been noted that some catalytic systems require an enolisable α-proton for the reaction to proceed, which may be a consideration in designing a synthesis for precursors to this compound. nih.gov For example, ethyl 2,2-dimethyl-3-oxobutanoate failed to undergo transesterification with an H-FER zeolite catalyst due to the lack of an enolisable proton. nih.gov However, other systems, such as borate/zirconia, have proven effective for a range of β-keto esters. nih.gov
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry is revolutionizing the synthesis of this compound, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Key areas of development include the adoption of solvent-free reaction systems and the application of heterogeneous catalysts.
Heterogeneous Catalysis (e.g., Zeolites, Nanocatalysts)
The use of solid, reusable catalysts is a cornerstone of green synthetic chemistry, offering advantages in terms of separation, reusability, and often, enhanced selectivity.
Zeolites: These microporous aluminosilicates are proving to be effective catalysts in the esterification of carboxylic acids. nih.govaip.orgrsc.org Their well-defined pore structures can provide shape selectivity, while their acidic sites are crucial for catalyzing the esterification of 3,3-dimethyl-2-oxobutanoic acid with ethanol to produce the target ethyl ester. The use of zeolites, such as H-Y and ZSM-5, can facilitate the reaction under milder conditions compared to traditional homogeneous acid catalysts, and their solid nature allows for easy separation from the reaction mixture, enabling catalyst recycling and reducing downstream processing costs. aip.orgrsc.orgmdpi.com
Nanocatalysts: The application of nanocatalysts in organic synthesis is a rapidly growing field, driven by their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. For the synthesis of α-keto esters like this compound, zinc oxide (ZnO) nanoparticles have shown significant promise. bohrium.comresearchgate.net These nanocatalysts have been effectively used in the transesterification of other α-keto esters, demonstrating high selectivity and yield. bohrium.comresearchgate.net The proposed mechanism often involves the Langmuir-Hinshelwood model, where the reactants adsorb onto the nanoparticle surface, react, and then desorb as the product. The development of nanocatalysts offers a pathway to more efficient and selective synthesis of this compound.
Table 1: Comparison of Catalytic Systems in Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Relevant Research Findings |
| Zeolites | - High thermal stability- Shape selectivity- Easy separation and reusability- Acidic sites for catalysis | - Potential for pore blockage- Diffusion limitations for bulky molecules | - Effective in esterification of various carboxylic acids. nih.govaip.orgrsc.orgmdpi.com- Can be tailored for specific reactions by modifying Si/Al ratio. rsc.org |
| Nanocatalysts (e.g., ZnO) | - High surface area leading to high activity- Can be synthesized with controlled properties | - Potential for agglomeration- Long-term stability can be a concern | - Highly selective for transesterification of α-keto carboxylic esters. bohrium.comresearchgate.net- Reaction mechanism can be modeled. bohrium.com |
Novel Precursor Derivatization and Transformation
Beyond traditional synthetic routes, researchers are exploring novel pathways that involve the derivatization and transformation of unique precursors and intermediates.
Hydrolysis of Proprietary Precursor Compounds
A key precursor to this compound is its corresponding carboxylic acid, 3,3-dimethyl-2-oxobutanoic acid. A notable synthetic route to this acid involves the hydrolysis of a halogenated precursor. Specifically, 1,1-dichloro-3,3-dimethylbutan-2-one (B1203641) can be hydrolyzed to form an intermediate which is then oxidized to yield 3,3-dimethyl-2-oxobutanoic acid. This hydrolysis is a critical step in transforming a readily available starting material into a direct precursor for the final esterification step. The subsequent esterification of the resulting acid with ethanol, potentially catalyzed by the green methods discussed above, completes the synthesis of this compound.
Functionalization of Intermediate Species
The synthesis of α-keto esters can also be achieved through the functionalization of various intermediate species. For instance, the oxidation of α-hydroxy acids is a direct route to α-keto acids, which can then be esterified. mdpi.com Another approach involves the oxidative esterification of acetophenones in the presence of an alcohol. organic-chemistry.org While not a direct synthesis starting from a simple aliphatic chain, these methods showcase the principle of functionalizing an existing molecular scaffold to introduce the desired keto-ester functionality. In the context of this compound, this could involve the development of a synthetic sequence where a simpler pivaloyl-containing intermediate is functionalized at the α-position to introduce the ester group, or an intermediate with a different functional group at that position is transformed into the target keto-ester.
Elucidating Chemical Reactivity and Transformation Pathways of Ethyl 3,3 Dimethyl 2 Oxobutanoate
Fundamental Reaction Mechanisms
The reactivity of ethyl 3,3-dimethyl-2-oxobutanoate is fundamentally governed by the principles of enolate chemistry and the electrophilic nature of its carbonyl carbons.
While this compound possesses α-hydrogens, the formation of an enolate is less favorable compared to analogous compounds with less steric hindrance. The presence of the bulky tert-butyl group adjacent to the α-keto group can impede the approach of a base, making deprotonation more challenging. However, under sufficiently strong basic conditions, such as with the use of lithium diisopropylamide (LDA), an enolate can be generated. youtube.com
Once formed, this enolate is a potent nucleophile. masterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atom of the keto group, with resonance stabilization contributing to its reactivity. The enolate can then participate in reactions with various electrophiles, primarily attacking through its carbon atom to form new carbon-carbon bonds. masterorganicchemistry.com
The two carbonyl groups in this compound provide two electrophilic centers susceptible to nucleophilic attack. Nucleophiles can add to either the ketone or the ester carbonyl carbon. The relative reactivity of these two sites is influenced by both electronic and steric factors. Generally, the ketone carbonyl is more electrophilic and less sterically hindered than the ester carbonyl, making it the preferred site for nucleophilic attack.
Conversely, the enolate form of this compound acts as a nucleophile, capable of reacting with a variety of electrophiles. masterorganicchemistry.comnih.gov This dual reactivity allows the compound to participate in a wide array of chemical transformations, serving as either the electrophilic or nucleophilic partner.
Carbonyl Condensation Reactions
Carbonyl condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This compound can, in principle, participate in several such reactions, although its reactivity is tempered by its structure.
The Aldol (B89426) condensation involves the reaction of an enolate with an aldehyde or ketone. wikipedia.org The enolate of this compound could potentially react with another carbonyl-containing compound. However, the steric bulk of the tert-butyl group may hinder this reaction.
The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, typically flanked by two electron-withdrawing groups. wikipedia.org While this compound itself does not possess a classic active methylene group, its enolate can act as the nucleophilic component in reactions that follow a similar mechanistic pathway.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orgyoutube.com A standard Claisen condensation involves the formation of a β-keto ester. libretexts.org Given that this compound is an α-keto ester, its participation in a direct self-condensation via the classic Claisen mechanism is not typical. However, it can participate in mixed Claisen-type reactions. vaia.comyoutube.com In these reactions, the enolate of another ester can react with the electrophilic ketone carbonyl of this compound.
For instance, the reaction of ethyl acetate (B1210297) with a suitable base would generate an enolate that could then attack the ketone carbonyl of this compound. This would lead to a product with a more complex carbon skeleton. The success of such a reaction would depend on carefully controlled conditions to favor the mixed condensation over self-condensation of the reacting partner. vaia.com
Michael Addition Reactions
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.orgmasterorganicchemistry.com The enolate of this compound can act as a Michael donor, adding to various Michael acceptors. researchgate.net
In a typical Michael reaction, the enolate, generated by a base, would attack the β-carbon of an α,β-unsaturated ketone, ester, or nitrile. libretexts.orgchegg.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. The steric hindrance of the tert-butyl group in the enolate of this compound would likely influence the stereochemical outcome of the addition.
| Reaction Type | Reactants | Product Type |
| Aldol Condensation | This compound (as enolate), Aldehyde/Ketone | β-Hydroxy-α-keto ester |
| Claisen Condensation (Mixed) | This compound, Enolizable ester (e.g., ethyl acetate) | β,δ-Diketo ester derivative |
| Michael Addition | This compound (as enolate), α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |
Catalyzed Michael Additions with Activated Olefins
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. While specific studies detailing the catalyzed Michael addition of this compound to activated olefins are not extensively documented in the reviewed literature, the reactivity of analogous β-keto esters provides a strong indication of its potential as a Michael donor. For instance, ethyl acetoacetate (B1235776) readily participates in Michael reactions with various acceptors like 3-buten-2-one in the presence of a base such as sodium ethoxide. libretexts.orgchegg.comchegg.com The enolate generated from the β-keto ester acts as the nucleophile, attacking the β-position of the activated olefin. libretexts.org
The general mechanism for the Michael reaction involves the deprotonation of the α-carbon of the β-keto ester to form a stabilized enolate, which then adds to the Michael acceptor. libretexts.org The resulting enolate is subsequently protonated to yield the 1,5-dicarbonyl compound.
Table 1: Representative Michael Acceptors for Reactions with β-Keto Esters
| Michael Acceptor | Chemical Structure |
| 3-Buten-2-one | CH₂=CHCOCH₃ |
| Ethyl acrylate | CH₂=CHCOOEt |
| Acrylonitrile | CH₂=CHCN |
This table illustrates potential Michael acceptors for this compound based on the known reactivity of similar β-keto esters.
Cascade Reaction Methodologies (e.g., Michael/Alkylation)
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. While specific examples of cascade reactions originating from this compound are not prevalent in the surveyed literature, the principles of cascade reactions involving similar β-dicarbonyl compounds are well-established. For example, a tandem alkylation/intramolecular Michael addition has been reported for dithiocarbamic acids with alkyl γ-bromocrotonates. nih.gov
A plausible, though not explicitly documented, cascade sequence involving this compound could be a Michael addition followed by an intramolecular alkylation or acylation. The initial Michael adduct, still possessing a reactive enolate or the potential to form one, could react with an internal electrophilic center to construct cyclic systems. The feasibility of such a cascade would be highly dependent on the specific substrates and reaction conditions employed.
Reduction and Oxidation Chemistry
Selective Reduction to Hydroxyl and Alkane Derivatives
The ketone functionality in this compound can be selectively reduced to the corresponding secondary alcohol, yielding ethyl 3,3-dimethyl-2-hydroxybutanoate. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is commonly used for the reduction of ketones in the presence of esters. tardigrade.inmasterorganicchemistry.comaskfilo.comnih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).
Biocatalytic reductions offer a green and highly stereoselective alternative. While specific studies on this compound are limited, the reduction of similar β-keto esters, such as ethyl acetoacetate, using baker's yeast is a well-known process that can produce the corresponding (S)-β-hydroxy ester with high enantiomeric excess. orgsyn.orgorgsyn.org The reduction of 2-oxo-3,3-dimethylbutanoic acid, the corresponding carboxylic acid, to 3,3-dimethylbutyric acid via a Wolff-Kishner reduction has also been documented, suggesting that the ketone can be fully reduced to a methylene group under appropriate conditions. google.com
Table 2: Potential Methods for the Reduction of this compound
| Product | Reagent/Catalyst | Reaction Type |
| Ethyl 3,3-dimethyl-2-hydroxybutanoate | Sodium Borohydride (NaBH₄) | Chemoselective ketone reduction |
| Ethyl (S)-3,3-dimethyl-2-hydroxybutanoate | Baker's Yeast (Saccharomyces cerevisiae) | Enantioselective biocatalytic reduction |
| Ethyl 3,3-dimethylbutanoate | Wolff-Kishner Reduction (of the corresponding acid) | Complete ketone reduction (deoxygenation) |
This table outlines potential reduction pathways for this compound based on established methods for similar substrates.
Controlled Oxidation to Carboxylic Acid Analogues
The controlled oxidation of this compound can lead to the formation of its corresponding carboxylic acid analogue, 3,3-dimethyl-2-oxobutanoic acid. This can be achieved through hydrolysis of the ester functionality under acidic or basic conditions.
Furthermore, a patent describes a process for the preparation of a salt of 3,3-dimethyl-2-oxobutanoic acid by reacting 3,3-dimethyl-2-hydroxybutyric acid with a hypochlorous acid salt under alkaline conditions in the presence of a ruthenium catalyst. google.com This indicates a pathway for the oxidation of the corresponding secondary alcohol to the ketone. Another patent details a preparation method for 3,3-dimethyl-2-oxobutyric acid involving the oxidation of an intermediate in the presence of a TEMPO catalyst. google.com
Derivatization and Functionalization Strategies
Synthesis of Substituted this compound Analogues
The presence of acidic α-protons in this compound allows for its derivatization through alkylation reactions. The formation of an enolate ion by treatment with a suitable base, such as sodium ethoxide, followed by reaction with an alkyl halide, can introduce a substituent at the α-position. libretexts.orgpressbooks.publibretexts.orgfiveable.me This is a common strategy for the functionalization of β-keto esters. libretexts.orgpressbooks.publibretexts.org
While this compound has two α-protons, the steric hindrance from the adjacent tert-butyl group may influence the ease of a second alkylation. The synthesis of various substituted analogues is a key strategy for modifying the chemical and physical properties of the parent molecule, which can be valuable for applications in areas such as medicinal chemistry and materials science.
Table 3: Potential Alkylating Agents for the Derivatization of this compound
| Alkylating Agent | Expected Product (Monosubstituted) |
| Methyl iodide (CH₃I) | Ethyl 2,3,3-trimethyl-2-oxobutanoate |
| Ethyl bromide (CH₃CH₂Br) | Ethyl 2-ethyl-3,3-dimethyl-2-oxobutanoate |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Ethyl 2-benzyl-3,3-dimethyl-2-oxobutanoate |
This table provides examples of potential alkylating agents and the corresponding expected products from the alkylation of this compound.
Post-Synthetic Modifications
The chemical reactivity of this compound, also known as ethyl trimethylpyruvate, is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group adjacent to the keto-carbonyl function. This structural feature can impede or alter the course of reactions typically observed for less substituted β-keto esters. Nevertheless, the presence of both a ketone and an ester group provides multiple sites for chemical transformation, allowing for a range of post-synthetic modifications. These modifications are crucial for the synthesis of more complex molecules and novel heterocyclic systems.
Key transformation pathways for this compound include condensation reactions to form heterocyclic structures and reactions involving the carbonyl and ester functionalities. Due to the absence of α-hydrogens, this compound cannot undergo reactions that rely on the formation of an enolate at the α-position, such as direct alkylation or the classical Claisen condensation.
Condensation Reactions for Heterocycle Synthesis
Multi-component reactions are an efficient strategy for the synthesis of complex molecular architectures, and β-keto esters are valuable building blocks in this context. While the steric bulk of the tert-butyl group in this compound can present challenges, it has been utilized in the synthesis of various heterocyclic systems.
One of the most well-known reactions involving β-keto esters is the Biginelli reaction , a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) (or a urea derivative) to produce dihydropyrimidinones. wikipedia.org Although ethyl acetoacetate is the classic substrate, the general applicability of the Biginelli reaction suggests that this compound could potentially participate in similar transformations to yield sterically hindered dihydropyrimidinone derivatives. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
Similarly, the Hantzsch pyridine (B92270) synthesis offers a pathway to substituted dihydropyridines through the condensation of a β-keto ester (two equivalents), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The resulting dihydropyridines can be subsequently aromatized to the corresponding pyridine derivatives. The use of this compound in this reaction would be expected to produce highly substituted pyridines.
The Gewald reaction provides a route to polysubstituted 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the classical Gewald reaction involves an active methylene group, modifications of this reaction could potentially accommodate substrates like this compound to generate thiophene-based heterocycles.
Another important transformation is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto acids or their esters and aryl diazonium salts. wikipedia.org This reaction involves the coupling of the diazonium salt at the active methylene position, which is absent in this compound. However, variations of this reaction or alternative pathways could potentially lead to the formation of hydrazone derivatives, which are valuable intermediates in the synthesis of indoles via the Fischer indole (B1671886) synthesis. wikipedia.org
The reaction of β-dicarbonyl compounds with hydrazines is a common method for the synthesis of pyrazoles . youtube.com The condensation of this compound with hydrazine (B178648) or substituted hydrazines would be expected to yield pyrazole (B372694) derivatives, with the regioselectivity of the cyclization being a key consideration.
The following table summarizes potential heterocyclic products from the post-synthetic modification of this compound based on well-established reactions for related β-keto esters.
| Reaction Name | Reactants | Potential Product Class |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines |
| Gewald Reaction | α-Cyanoester, Sulfur, Base | 2-Aminothiophenes |
| Pyrazole Synthesis | Hydrazine/Substituted Hydrazines | Pyrazoles |
It is important to note that the yields and specific conditions for these reactions with this compound may require significant optimization due to the steric hindrance of the tert-butyl group.
Applications of Ethyl 3,3 Dimethyl 2 Oxobutanoate As a Building Block in Complex Molecule Synthesis
Precursor in Pharmaceutical Intermediate Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often relies on the availability of chiral building blocks that can be elaborated into the final drug molecule. Ethyl 3,3-dimethyl-2-oxobutanoate serves as a key starting material for several such intermediates, primarily through the stereoselective reduction of its ketone group. acs.orgresearchgate.net The resulting chiral α-hydroxy ester is a versatile synthon for a variety of pharmaceutically relevant compounds. cymitquimica.comcapes.gov.br
Biocatalytic methods, in particular, have proven highly effective for this transformation. The use of ketoreductase (KRED) enzymes or whole-cell systems enables the production of the corresponding alcohol with high enantiopurity, a critical requirement for modern drug development. capes.gov.brvdoc.pubresearchgate.net For instance, a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) has been shown to reduce this compound to its corresponding alcohol with excellent optical purity. capes.gov.brepdf.pub This enzymatic approach avoids the use of corrosive and sensitive chemical reagents and often leads to higher efficiency and atom economy. acs.org
The creation of non-proteinogenic or "unnatural" amino acids is of significant interest in medicinal chemistry for designing peptides and other molecules with enhanced therapeutic properties. This compound is a valuable precursor for γ-amino acids containing a quaternary stereocenter. ethz.ch
The synthesis begins with the enantioselective reduction of the keto group. Research has demonstrated that using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane (B79455) can reduce this compound to the corresponding (R)- or (S)-α-hydroxy ester with exceptionally high enantioselectivity (98% ee). researchgate.net This chiral hydroxy ester can then be further manipulated. For example, it can be used in peptide-catalyzed stereoselective 1,4-addition reactions to generate γ-nitroaldehydes, which are direct precursors to γ-amino acids. ethz.ch This strategy allows for the construction of complex amino acid derivatives that are valuable for the synthesis of therapeutically active compounds. ethz.ch
Heterocyclic structures form the core of a vast number of pharmaceuticals. This compound has been successfully employed as a key component in the multicomponent synthesis of complex heterocyclic scaffolds.
A notable example is its use in a one-pot tandem assembly procedure to create C4-quaternary 3,4-dihydroquinazolines. nih.gov This reaction involves the triflic anhydride-mediated condensation of an amide, an amine, and this compound. The process proceeds through successive amide dehydration, ketimine addition, and a Pictet-Spengler-like cyclization to afford the highly substituted dihydroquinazoline (B8668462) products in yields of up to 92%. nih.gov The incorporation of the tert-butyl ketoester establishes a quaternary center at the C4 position of the heterocyclic ring, a structural motif of medicinal importance. nih.gov
Role in Agrochemical Development
The principles of rational drug design, including the importance of chirality, also extend to the development of modern agrochemicals. Chiral building blocks are essential for creating pesticides and herbicides with improved efficacy and reduced environmental impact. researchgate.net this compound and its derivatives serve as intermediates in the production of various agrochemicals. cymitquimica.comsmolecule.com The chiral alcohols obtained from its enantioselective reduction are particularly useful starting points for synthesizing stereochemically complex active ingredients for the agricultural sector. researchgate.netlookchem.com
Contribution to Natural Product Synthesis
Natural products and natural-product-like molecules represent a significant source of inspiration for drug discovery due to their structural diversity and biological relevance. thieme-connect.de this compound can be used to generate key structural motifs found in natural products. For instance, the γ-nitroaldehydes synthesized from this building block can undergo spontaneous intramolecular cyclization after reduction to form γ-butyrolactones. ethz.ch The γ-lactone ring is a common feature in a wide range of biologically active natural products. Furthermore, the 2-alkoxyalkanoic acids that can be derived from this ketoester are recognized as important intermediates in the synthesis of various natural products. thieme-connect.de
Generation of Multifunctionalized Organic Scaffolds
The ability to generate molecular scaffolds with high three-dimensional complexity is a central goal of diversity-oriented synthesis. This compound is a valuable tool for creating such structures. Its use in multicomponent reactions allows for the rapid assembly of multifunctionalized scaffolds from simple precursors. nih.gov
The synthesis of C4-quaternary 3,4-dihydroquinazolines is a prime example, where the ketoester, an amide, and an amine are combined in a single pot to build a complex heterocyclic framework bearing multiple points for further diversification. nih.gov The steric bulk of the tert-butyl group plays a crucial role in directing these transformations and establishing complex stereocenters.
As an extension of its role in generating complex scaffolds, this compound is instrumental in synthesizing specific classes of unnatural amino acids. The enantioselective reduction of this compound provides access to chiral α-hydroxy esters with very high optical purity. capes.gov.brresearchgate.net These intermediates are pivotal for producing unnatural amino acid derivatives, particularly those containing sterically hindered quaternary carbon centers, which are challenging to synthesize via other methods. ethz.ch These amino acids can then be incorporated into peptides or other molecules to create novel therapeutic agents. ethz.ch
Research Findings on the Enantioselective Reduction of this compound
The stereoselective reduction of the prochiral ketone in this compound is a key transformation for its use as a chiral building block. Both biocatalytic and chemical methods have been developed to achieve high enantioselectivity.
| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Carbonyl reductase from Sporobolomyces salmonicolor (SSCR) | (R)-ethyl 2-hydroxy-3,3-dimethylbutanoate | Excellent optical purity | capes.gov.br |
| Oxazaborolidine from chiral lactam alcohol and borane | (R)- or (S)-ethyl 2-hydroxy-3,3-dimethylbutanoate | 98% | researchgate.net |
| Alcohol Dehydrogenase (ADH) with GDH-recycling system | (R)-2-hydroxy-3,3-dimethylbutanoic acid (after hydrolysis) | Not specified, but used for chiral intermediate synthesis | acs.org |
Advanced Carbonyl Compounds
This compound serves as a valuable, albeit specialized, building block in the synthesis of more complex or "advanced" carbonyl compounds, particularly sterically hindered β-dicarbonyl structures. Its utility is largely dictated by its unique molecular architecture, specifically the absence of α-hydrogens and the presence of a bulky tert-butyl group.
The key to its reactivity lies in the fact that the carbon atom alpha to the ester group (C2) is a carbonyl carbon, and the adjacent C3 carbon is a quaternary center with no hydrogen atoms. This structural feature prevents the molecule from forming an enolate at the C3 position under basic conditions. Consequently, it cannot act as the nucleophilic partner in self-condensation reactions like the standard Claisen condensation. libretexts.org
However, this limitation allows it to function effectively as an electrophilic acceptor in mixed condensation reactions. When combined with another carbonyl compound that does possess α-hydrogens (such as an ester or a ketone), a strong, non-nucleophilic base can selectively generate an enolate from the partner molecule. This enolate can then attack one of the electrophilic carbonyl centers of this compound. This strategy enables the introduction of the pivaloyl group ( (CH₃)₃C-C(=O)- ) into a new molecular framework, leading to the formation of advanced β-keto esters or β-diketones. nih.gov
The significant steric hindrance presented by the tert-butyl group can influence the regioselectivity and reaction rate of the nucleophilic attack, often requiring carefully optimized conditions to achieve satisfactory yields.
The table below illustrates a representative transformation using this compound to synthesize an advanced dicarbonyl compound.
Table 1: Illustrative Synthesis of an Advanced Carbonyl Compound via Mixed Claisen Condensation
| Reaction Type | Electrophile | Nucleophile Precursor | Proposed Product | Key Reaction Parameters & Remarks |
| Mixed Claisen Condensation | This compound | Ethyl acetate (B1210297) | Ethyl 2,2-dimethyl-3,5-dioxohexanoate | Base: A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is required to prevent addition to the ester and to selectively deprotonate the nucleophile precursor. Challenge: The steric bulk of the tert-butyl group on the electrophile may hinder the approach of the nucleophile, potentially requiring elevated temperatures or longer reaction times. |
This table is illustrative of a potential synthetic route based on established chemical principles. Specific yields and optimal conditions would require experimental validation.
Advanced Analytical and Spectroscopic Research Methodologies Applied to Ethyl 3,3 Dimethyl 2 Oxobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy stands as a cornerstone for the structural characterization of ethyl 3,3-dimethyl-2-oxobutanoate, providing detailed information about the atomic arrangement within the molecule.
Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the singlet for the nine equivalent protons of the tert-butyl group. The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of these signals are characteristic of their specific electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| CH ₃-C(CH₃)₃ | ¹H | ~1.3 | Singlet |
| CH ₃-CH₂-O | ¹H | ~1.3 | Triplet |
| CH₃-CH ₂-O | ¹H | ~4.2 | Quartet |
| C H₃-C(CH₃)₃ | ¹³C | ~26 | Quartet |
| CH₃-C (CH₃)₃ | ¹³C | ~42 | Singlet |
| C H₃-CH₂-O | ¹³C | ~14 | Quartet |
| CH₃-C H₂-O | ¹³C | ~62 | Triplet |
| C=O (Ketone) | ¹³C | ~205 | Singlet |
| C=O (Ester) | ¹³C | ~161 | Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Investigation of Tautomeric Equilibria using NMR
β-ketoesters like this compound have the potential to exist in equilibrium between their keto and enol forms. thermofisher.com However, the presence of a bulky tert-butyl group at the α-position sterically hinders the formation of the enol tautomer. colostate.edu NMR spectroscopy is a powerful technique to study such tautomeric equilibria. thermofisher.comasu.eduresearchgate.net In solution, the interconversion between keto and enol forms can be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. asu.edu The relative integrals of these signals can be used to determine the equilibrium constant (Keq) and the percentage of each tautomer present. thermofisher.comasu.edu For this compound, due to the significant steric hindrance from the tert-butyl group, the equilibrium is expected to lie heavily towards the keto form, and the concentration of the enol form may be below the detection limit of standard NMR experiments.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups.
Key characteristic absorption bands include:
A strong band in the region of 1740-1720 cm⁻¹ for the C=O stretch of the ester group.
Another strong band around 1725-1705 cm⁻¹ for the C=O stretch of the ketone group.
C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region. docbrown.info
C-H stretching vibrations from the alkyl groups are observed around 3000-2850 cm⁻¹. docbrown.info
The absence of a broad O-H stretching band around 3500-3200 cm⁻¹ would further confirm the predominance of the keto form. docbrown.info
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1740 - 1720 |
| Ketone C=O | Stretch | 1725 - 1705 |
| Ester C-O | Stretch | 1300 - 1000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (158.19 g/mol ). nih.govchemspider.com
Common fragmentation pathways for esters and ketones can be observed. Alpha-cleavage next to the carbonyl groups is a typical fragmentation route. libretexts.org For this compound, this could lead to the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the tert-butyl group (-C(CH₃)₃, m/z 57). The McLafferty rearrangement is another possible fragmentation pathway for esters, although it might be less favorable in this specific structure. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the identification and structural confirmation of the compound.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragment Lost |
| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion |
| 113 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 101 | [M - C(CH₃)₃]⁺ | tert-Butyl radical |
| 57 | [C(CH₃)₃]⁺ |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. It is used to determine the purity of the compound and to quantify its presence in a mixture. By using a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) or a mass spectrometer (GC-MS), high-resolution separation and sensitive detection can be achieved. Correlation-gas chromatography has also been used to determine the vaporization enthalpies of related β-ketoesters. acs.org
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. sielc.com Detection is typically performed using an ultraviolet (UV) detector, as the carbonyl groups exhibit UV absorbance. LC is particularly useful for analyzing less volatile impurities or for preparative-scale purification.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive chromatographic technique widely used in organic chemistry to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net This method allows for the qualitative assessment of a reaction mixture, providing insights into the consumption of reactants and the formation of products over time. libretexts.org
In the context of syntheses involving α-keto esters like this compound, TLC is an invaluable tool. For instance, in reactions such as the alkylation of eugenol (B1671780) with ethyl chloroacetate, TLC is used to track the disappearance of the starting materials and the appearance of the product spot. walisongo.ac.id A typical procedure involves spotting the reaction mixture onto a TLC plate alongside the pure starting material and sometimes a co-spot (a mixture of the starting material and the reaction mixture) for better comparison. libretexts.org The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light. libretexts.org
For example, the progress of a monobromination reaction at the active methylene group of β-ketoesters can be monitored by TLC using a mobile phase like 10% ethyl acetate (B1210297) in hexane. figshare.com The completion of the reaction is indicated by the disappearance of the starting β-ketoester spot. figshare.com Similarly, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the reaction's progress is followed using a mobile phase of n-hexane:ethyl acetate (5:1), where a new spot with a distinct Rf value from the starting eugenol indicates product formation. walisongo.ac.id
The choice of eluent (mobile phase) is critical for achieving good separation of the components. The polarity of the eluent is adjusted to optimize the Rf values of the spots, which should ideally be between 0.2 and 0.8 for accurate assessment.
Table 1: Application of TLC in Monitoring Reactions of Related Esters
| Reaction Type | Reactant | Product | Mobile Phase | Visualization | Reference |
| Monobromination | Ethyl 3-oxobutanoate | Ethyl 2-bromo-3-oxobutanoate | 10% EtOAc/hexane | UV light | figshare.com |
| Alkylation | Eugenol and Ethyl chloroacetate | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | n-hexane:ethyl acetate (5:1) | Not specified | walisongo.ac.id |
| Transesterification | Benzyl (B1604629) acetate | Not specified | 4:1 hexanes:ethyl acetate | UV light | libretexts.org |
This interactive table summarizes the use of TLC in monitoring different reactions involving esters, highlighting the reactants, products, and chromatographic conditions.
Chiral Gas Chromatography for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This separation is essential for determining the enantiomeric excess (ee) of a chiral compound, a critical parameter in asymmetric synthesis. nih.gov The ee quantifies the purity of one enantiomer in a mixture and directly impacts the biological or chemical activity of the final product. nih.gov
The separation is achieved by using a chiral stationary phase (CSP) within the GC column. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. The "Chiraldex G-TA" is one example of a CSP that has proven effective for analyzing chiral amines and alcohols. nih.gov
In the context of this compound, while direct chiral GC analysis data is not prevalent in the provided search results, the methodology is highly relevant for any asymmetric synthesis targeting this molecule or its derivatives. For instance, in the asymmetric Michael reaction of aldehydes and trans-β-nitrostyrenes, the enantiomeric excess of the products is determined by HPLC analysis on a chiral column, a technique analogous to chiral GC. rsc.org Similarly, the enantiomeric purity of synthesized structured triacylglycerols containing n-3 polyunsaturated fatty acids was confirmed to be higher than 98% (96% ee) using HPLC with chiral columns. utu.fi
The determination of nitrite, after derivatization with ethyl 3-oxobutanoate to form ethyl 2-hydroxyimino-3-oxobutanoate, is achieved using gas chromatography with electron-capture detection, demonstrating the utility of GC in analyzing derivatives of related compounds. nih.gov
Table 2: Chiral Separation Techniques for Enantiomeric Excess (ee) Determination
| Analytical Technique | Compound Type | Chiral Stationary Phase/Column | ee Determined | Reference |
| Chiral GC | Chiral amines and alcohols | Chiraldex G-TA | >0.01% impurity for most | nih.gov |
| Chiral HPLC | (2R,3R)-2-ethyl-4-nitro-3-phenylbutanal | Daicel Chiralpak OD-H | 97% | rsc.org |
| Chiral HPLC | Enantiostructured triacylglycerols | Not specified | >96% | utu.fi |
This interactive table showcases examples of chiral chromatography used to determine the enantiomeric excess of various organic compounds.
X-ray Diffraction Analysis for Solid-State Structural Determination
While a crystal structure for this compound itself was not found in the search results, data for closely related compounds illustrate the power of this technique. For example, the crystal structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate (C₉H₁₄O₄) was determined by X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters were determined to be a = 8.9332(5) Å, b = 6.8170(2) Å, c = 17.0530(9) Å, and β = 102.816(4)°. researchgate.net
Similarly, the crystal structure of Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate (C₁₃H₁₆N₂O₄) shows an approximately planar molecule with an intramolecular N—H⋯O hydrogen bond. researchgate.net In the crystal, molecules are linked into inversion dimers by C—H⋯O hydrogen bonds. researchgate.net These examples demonstrate how XRD provides crucial insights into the molecular and supramolecular structure of α-keto ester derivatives.
Table 3: Crystallographic Data for Ethyl 3-oxobutanoate Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate | C₉H₁₄O₄ | Monoclinic | P2₁/n | a = 8.9332(5) Å, b = 6.8170(2) Å, c = 17.0530(9) Å, β = 102.816(4)° | researchgate.net |
| Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate | C₁₃H₁₆N₂O₄ | Not specified | Not specified | Not specified | researchgate.net |
This interactive table presents the crystallographic data obtained from X-ray diffraction analysis for derivatives of ethyl 3-oxobutanoate.
UV-Vis Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, UV-Vis spectroscopy provides valuable information about the electronic structure, particularly the extent of conjugation.
In α-keto esters like this compound, the carbonyl groups and any adjacent double bonds form a conjugated system. The position and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the electronic transitions within this system. Generally, α,β-unsaturated carbonyl compounds exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths (typically around 200-250 nm) and a weaker n → π* transition at longer wavelengths (above 300 nm).
Studies on related keto-enol tautomerism show that the UV absorption spectrum is influenced by the molecular structure. nih.gov For instance, in 1,3-diphenylpropane-1,3-diones, the position of a methoxy (B1213986) group affects the UV absorption and the keto-enol equilibrium. nih.gov The keto and enol forms of a compound will have distinct UV-Vis spectra. researchgate.net While specific UV-Vis data for this compound was not found, the spectra of similar compounds like ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate) are well-documented and show characteristic absorptions for the keto-enol system. nist.govnist.gov The keto form of α-keto acids can exist in different conformers, which can also influence their spectroscopic properties. acs.org
Theoretical and Computational Chemistry Investigations of Ethyl 3,3 Dimethyl 2 Oxobutanoate
Density Functional Theory (DFT) Studies of Reactivity and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the reactivity of organic compounds by analyzing parameters derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For carbonyl compounds structurally similar to ethyl 3,3-dimethyl-2-oxobutanoate, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, DFT calculations are used to understand their atmospheric degradation pathways initiated by radicals like OH, Cl, and NO3. copernicus.orgcopernicus.org The reactivity of these carbonyls is largely dictated by the possibility of hydrogen abstraction. copernicus.org In the case of this compound, which possesses an α-keto ester structure, DFT studies would focus on the electron distribution, orbital energies, and electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack. The presence of the bulky tert-butyl group is expected to sterically hinder reactions at the adjacent carbonyl group, a factor that can be quantified through computational modeling of reaction transition states.
DFT calculations can elucidate the stability of different conformers and the energy barriers for their interconversion. These studies provide a detailed picture of the molecule's potential energy surface, which is fundamental to understanding its chemical behavior.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. While specific MD studies on this compound are not extensively documented in the literature, the methodology is broadly applicable.
A typical molecular modeling study would begin with generating a 3D structure of the molecule and optimizing its geometry using force fields or quantum mechanical methods. MD simulations would then be employed to simulate the motion of the atoms over a period of time, providing insights into:
Conformational Flexibility: Identifying the most stable conformations and the dynamics of transition between them.
Solvent Effects: Simulating the molecule in various solvents to understand how intermolecular interactions influence its structure and behavior.
Transport Properties: Predicting properties like viscosity and diffusion coefficients.
For instance, MD simulations can be used to understand how this compound interacts with other molecules in a mixture or its behavior at interfaces.
Quantum Mechanical Calculations for Reaction Pathway Elucidation (e.g., AM1 semi-empirical methods)
Quantum mechanical calculations are essential for elucidating detailed reaction mechanisms and pathways. Semi-empirical methods, such as Austin Model 1 (AM1), provide a computationally less expensive alternative to ab initio methods for larger molecular systems. wikipedia.org
AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify the Hartree-Fock calculations. wikipedia.orguni-muenchen.de This method is effective for calculating molecular geometries, heats of formation, and dipole moments. uni-muenchen.deuomustansiriyah.edu.iq
For this compound, AM1 calculations could be used to:
Map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
Calculate the activation energies for various potential reaction pathways, thereby predicting the most likely mechanism.
Study the energetics of processes like enolization or hydrolysis.
AM1 was developed to improve upon the MNDO model by reducing interatomic repulsion at close distances and is implemented in numerous computational chemistry software packages like Gaussian, MOPAC, and SPARTAN. wikipedia.org
| Computational Method | Basis | Key Applications |
| Density Functional Theory (DFT) | Electron Density | Electronic structure, reactivity, molecular properties. orientjchem.org |
| Molecular Dynamics (MD) | Classical Mechanics | Conformational analysis, solvent effects, dynamic behavior. |
| Austin Model 1 (AM1) | Semi-empirical (NDDO) | Reaction pathways, heats of formation, molecular geometries. wikipedia.orguni-muenchen.de |
Thermochemical Analysis of Stability and Energetics
Thermochemical analysis provides quantitative data on the stability and energy content of a molecule. This is crucial for understanding its behavior in chemical reactions and phase transitions.
Studies on ethyl 3-oxobutanoate have shown that the presence of tautomers complicates the direct measurement of these properties for the pure keto form. umsl.edu For the equilibrium mixture of ethyl 3-oxobutanoate and its enol tautomer, the gas-phase enthalpy of formation was reported. umsl.edu Correlation-gas chromatography is a technique used to determine the vaporization enthalpies of the individual tautomers. umsl.edu
Thermochemical Data for the Related Compound Ethyl 3-oxobutanoate
| Property | Tautomer | Value (kJ·mol⁻¹ at 298.15 K) |
|---|---|---|
| Enthalpy of Vaporization (ΔHvap) | Ethyl 3-oxobutanoate (keto) | 61.6 ± 2.2 umsl.edu |
| Ethyl Z-3-hydroxy-2-butenoate (enol) | 54.7 ± 1.3 umsl.edu | |
| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | Ethyl 3-oxobutanoate (keto) | -578.2 ± 3.3 umsl.edu |
| Ethyl Z-3-hydroxy-2-butenoate (enol) | -593.0 ± 2.7 umsl.edu | |
| Liquid-Phase Enthalpy of Formation (ΔfH°m(l)) | Ethyl 3-oxobutanoate (keto) | -639.8 ± 2.4 umsl.edu |
Note: The data presented is for ethyl 3-oxobutanoate, a structurally related compound, to illustrate the type of thermochemical analysis performed.
Keto-enol tautomerism is a common phenomenon in carbonyl compounds that possess an α-hydrogen. phywe.comwalisongo.ac.id this compound, however, lacks α-hydrogens on the carbon between the two carbonyl groups (C3), and therefore, the typical 1,3-dicarbonyl keto-enol tautomerism is not possible.
However, it can be compared to its structural isomer, ethyl 2,2-dimethyl-3-oxobutanoate, which does have enolizable protons. For such compounds, computational methods like DFT are frequently used to study the energetics of the keto-enol equilibrium. orientjchem.orgresearchgate.net These studies calculate the relative energies of the keto and enol tautomers and the transition state connecting them. orientjchem.org
The stability of the tautomers is influenced by several factors:
Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. youtube.com
Solvent Polarity: The keto-enol equilibrium is often solvent-dependent. Polar solvents can stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form, which is stabilized by internal hydrogen bonding. orientjchem.orgmasterorganicchemistry.com
Conjugation: Resonance stabilization in the enol form contributes to its stability. youtube.com
Computational studies on similar β-dicarbonyl compounds have shown that the keto form is often more stable in polar solvents, whereas the enol form can be significantly populated or even favored in the gas phase or in non-polar solvents. orientjchem.orgmasterorganicchemistry.com For example, in the case of 3-phenyl-2,4-pentanedione, DFT calculations revealed the keto form to be more stable than the enol form in both the gas phase and in various solvents. orientjchem.org
Asymmetric Synthesis and Stereochemical Control Involving Ethyl 3,3 Dimethyl 2 Oxobutanoate
Chiral Catalyst Development for Enantioselective Transformations
The development of chiral catalysts is pivotal for the enantioselective reduction of the prochiral ketone in Ethyl 3,3-dimethyl-2-oxobutanoate to its corresponding chiral α-hydroxy ester. Research in this area is broadly categorized into transition metal-catalyzed hydrogenations and organocatalytic approaches.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal catalysis, particularly with noble metals like rhodium, ruthenium, and iridium, is a powerful tool for asymmetric hydrogenation. While extensive research exists for a variety of ketones, specific data for this compound is less common. However, general principles from related substrates can be extrapolated. For instance, studies on the enantioselective hydrogenation of ethyl pyruvate, a structurally similar α-ketoester, have shown that chiral ligands coordinated to the metal center play a crucial role in determining the stereochemical outcome.
In a broader context, the efficiency of such catalytic systems is often evaluated based on enantiomeric excess (e.e.), turnover number (TON), and turnover frequency (TOF). For the asymmetric hydrogenation of related α-ketoesters, various chiral phosphine (B1218219) ligands in combination with rhodium or iridium precursors have been explored.
Table 1: Representative Data for Asymmetric Hydrogenation of α-Ketoesters (Illustrative) This table is illustrative and based on data for structurally related compounds due to the limited specific data for this compound.
| Catalyst System (Metal/Ligand) | Substrate | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|
| Rh/(S,S)-Chiraphos | Ethyl Pyruvate | 85 | [General Knowledge] |
Organocatalytic and Cooperative Catalysis Approaches
Organocatalysis has emerged as a complementary strategy to metal-based catalysis, avoiding the use of often toxic and expensive heavy metals. Chiral organic molecules, such as those derived from proline or cinchona alkaloids, can catalyze the enantioselective reduction of ketones. These reactions often employ a stoichiometric reductant like a Hantzsch ester or borane (B79455).
Cooperative catalysis, which involves the synergistic action of two or more different catalysts, is a more recent development. This approach can lead to enhanced reactivity and selectivity. For the reduction of ketones, a combination of a Lewis acid and an organocatalyst could be envisioned to activate the substrate and control the stereochemistry, respectively. However, specific applications of these methods to this compound are not widely reported in publicly accessible literature.
Enzymatic and Biocatalytic Methods for Stereoselective Reduction
Enzymes, as natural chiral catalysts, offer high selectivity and mild reaction conditions for the reduction of ketones. Oxidoreductases, particularly from sources like baker's yeast (Saccharomyces cerevisiae), are frequently employed for the asymmetric reduction of ketoesters. These biocatalytic transformations are known for producing chiral alcohols with high enantiomeric purity.
While specific studies on this compound are scarce, the enzymatic reduction of similar substrates like ethyl acetoacetate (B1235776) is well-documented. The stereochemical outcome of such reductions is often governed by Prelog's rule, which predicts the configuration of the resulting alcohol based on the relative sizes of the substituents on the carbonyl carbon. The bulky tert-butyl group in this compound would be expected to significantly influence the substrate's binding in the enzyme's active site.
Table 2: Illustrative Examples of Biocatalytic Reduction of Ketoesters This table is illustrative and based on data for structurally related compounds due to the limited specific data for this compound.
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|
| Baker's Yeast | Ethyl Acetoacetate | (S) | >95 | [General Knowledge] |
Diastereoselective Synthesis Strategies
Diastereoselective synthesis involving this compound would typically involve reactions where the α-ketoester is a component in the formation of a new molecule with multiple stereocenters. One potential strategy could be a diastereoselective aldol (B89426) reaction where the enolate of another chiral molecule adds to the carbonyl group of this compound. The inherent chirality of the reacting partner would direct the formation of one diastereomer over the other.
Another approach could involve the diastereoselective addition of a nucleophile to the ketone, where a chiral auxiliary is attached to either the ketoester or the nucleophile. The steric and electronic properties of the auxiliary would create a facial bias for the incoming nucleophile, leading to a preferred diastereomeric product. Detailed research findings on such diastereoselective strategies specifically for this compound are not readily found in the surveyed literature.
Mechanisms of Asymmetric Induction
The mechanism of asymmetric induction explains how a chiral catalyst or reagent transfers its stereochemical information to the substrate. In transition metal-catalyzed hydrogenation, the substrate and the chiral ligand coordinate to the metal center, forming a diastereomeric intermediate. The steric and electronic interactions within this complex favor one reaction pathway over the other, leading to an excess of one enantiomer of the product. For α-ketoesters, chelation between the keto and ester carbonyls to the metal can play a significant role in creating a rigid, predictable transition state.
In organocatalysis, for example in a transfer hydrogenation using a chiral aminocatalyst, a chiral iminium ion intermediate might be formed. The facial bias in this intermediate, dictated by the catalyst's structure, would control the stereoselective delivery of the hydride from the reductant.
For enzymatic reductions, the highly structured three-dimensional active site of the enzyme is key. The substrate is precisely oriented within the active site through a series of non-covalent interactions. This locks the substrate into a specific conformation, exposing only one of the two faces of the carbonyl group to the reducing cofactor (e.g., NADH or NADPH), thus ensuring high stereoselectivity. The specific interactions governing the orientation of this compound within an enzyme's active site would require detailed molecular modeling and experimental studies for elucidation.
Future Directions and Emerging Research Avenues for Ethyl 3,3 Dimethyl 2 Oxobutanoate
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including α-ketoesters like ethyl 3,3-dimethyl-2-oxobutanoate. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. nih.govcore.ac.uknih.gov
Research into the synthesis of α-ketoesters has demonstrated the power of flow technology. nih.govresearchgate.net For instance, a continuous flow-based "catch and release" protocol has been successfully developed for the general preparation of α-ketoesters. nih.govcore.ac.uk This method utilizes polymer-supported reagents and scavengers packed into columns within a flow reactor. nih.gov Reactants are passed through the system, where the desired transformations occur, and impurities are captured, resulting in a clean product stream. This approach avoids complex workup procedures and allows for easier automation. nih.govcore.ac.uk
The application of such flow systems to the synthesis of this compound could streamline its production. Automated platforms, like the Uniqsis FlowSyn™ reactor, which combine programmable pumps and heated reactor coils or columns, can enable the rapid optimization of reaction conditions and facilitate scalable, on-demand synthesis. nih.govcore.ac.ukresearchgate.net This integration minimizes manual handling and can lead to more consistent product quality, a key advantage for industrial applications.
Table 1: Advantages of Flow Chemistry for α-Ketoester Synthesis
| Feature | Benefit in Synthesizing this compound | Reference |
| Precise Control | Enhanced control over temperature and residence time can minimize side reactions and improve yield and purity. | nih.gov |
| Improved Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | nih.govcore.ac.uk |
| Automation | Enables high-throughput screening of conditions and automated, continuous production. | nih.govresearchgate.net |
| Scalability | Easier to scale up production by running the system for longer durations or using parallel reactors. | core.ac.uk |
| High Purity | Use of immobilized reagents and scavengers simplifies purification, often yielding products of high purity directly. | nih.gov |
Development of New Catalyst Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalyst systems is crucial for accessing molecules like this compound and its derivatives with high precision. Research is focused on catalysts that offer enhanced selectivity (chemo-, regio-, and enantio-) and greater efficiency under mild conditions.
Recent advancements have produced a variety of powerful catalytic methods for reactions involving α-ketoesters and related compounds:
Platinum-Catalyzed C–H Acylation: A highly efficient method for introducing an α-ketoester functional group onto an aromatic ring involves platinum-catalyzed C-H acylation using ethyl chlorooxoacetate. This reaction is notable for being oxidant- and additive-free and avoiding decarbonylative side reactions that can plague other methods. acs.org
Hybrid Catalysis: A synergistic system combining palladium (Pd) and ruthenium (Ru) complexes has been developed for the asymmetric dehydrative allylation of β-keto esters. nih.gov This approach achieves high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, which prevents the product from racemizing. nih.gov Such a system could be adapted for the α-functionalization of this compound.
Chiral Copper Complexes: Chiral bisoxazoline-copper(II) complexes have proven effective as catalysts for the direct asymmetric α-amination of 2-keto esters, providing a straightforward route to optically active syn-β-amino-α-hydroxy esters with excellent enantioselectivities. nih.gov
Organocatalysis: Nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), enable the chemoselective oxidation of α-hydroxy acids to α-keto acids using molecular oxygen as a benign co-oxidant. organic-chemistry.org This avoids harsh heavy-metal oxidants.
These advanced catalyst systems provide powerful tools for synthesizing and modifying this compound, enabling the creation of complex chiral molecules with precisely controlled stereochemistry.
Table 2: Modern Catalyst Systems for α-Ketoester Synthesis and Functionalization
| Catalyst System | Reaction Type | Key Advantage(s) | Reference(s) |
| Platinum Complexes | C–H Acylation | High efficiency, oxidant-free, no decarbonylation | acs.org |
| Pd/Ru Hybrid System | Asymmetric Allylation | High stereoselectivity, neutral conditions | nih.gov |
| Chiral Cu(II)-Box | Asymmetric Amination | Excellent enantioselectivity | nih.gov |
| AZADO (Organocatalyst) | Oxidation | Chemoselective, uses O₂ as oxidant | organic-chemistry.org |
| Dirhodium Acetate (B1210297) | Reaction with Diazo Compounds | High yields for aryl α-keto esters | organic-chemistry.org |
| Iron Nanocomposites | Oxidation of Alkenes | Recyclable, uses TBHP as oxidant | organic-chemistry.orgorganic-chemistry.org |
Exploration of Novel Reaction Manifolds and Synthetic Pathways
The unique 1,2-dicarbonyl motif of this compound makes it a versatile synthon for a wide array of chemical transformations beyond simple carbonyl chemistry. Researchers are continuously exploring novel reaction manifolds to leverage the reactivity of α-ketoesters for the construction of complex molecular architectures.
β,γ-Unsaturated α-ketoesters, which are analogues of this compound, have been shown to participate in numerous advanced reactions:
Cycloaddition Reactions: These compounds are excellent partners in various catalytic asymmetric cycloadditions. For example, they can serve as two-atom synthons in [2+3] and [2+4] annulations to build densely functionalized five- and six-membered rings, including carbazole (B46965) and spirooxindole derivatives. nih.gov
Photocatalysis: The reactivity of α-ketoesters can be controlled by different photocatalytic conditions. Under triplet sensitization, they can undergo Paternò-Büchi reactions, while under photoredox conditions, different reaction pathways can be accessed, demonstrating the potential for divergent synthesis from a single starting material. acs.org
Sigmatropic Rearrangements: The Claisen rearrangement of O-allyl β-ketoesters can be catalyzed by chiral N,N′-diphenylguanidinium salts to produce α-allyl-β-ketoesters with high enantioselectivity. nih.gov This demonstrates a powerful method for forming vicinal stereogenic centers. nih.gov
Cascade Reactions: The electrophilicity of the α-ketoester moiety can initiate cascade reactions. For instance, a Friedel-Crafts alkylation/N-hemiacetalization cascade between β,γ-unsaturated α-ketoesters and indoles has been used to prepare complex chiral pyrroloindole derivatives. nih.gov
The exploration of these modern synthetic pathways opens up new possibilities for using this compound as a key starting material for synthesizing structurally diverse and complex molecules with potential applications in medicinal chemistry and natural product synthesis.
Table 3: Novel Reaction Manifolds for α-Ketoester Analogues
| Reaction Manifold | Description | Products | Reference(s) |
| [2+3] Annulation | Cycloaddition with a three-atom partner. | Functionalized five-membered rings (e.g., spiro-heterocycles). | nih.gov |
| [2+4] Cycloaddition | Diels-Alder type reactions. | Substituted six-membered rings (e.g., carbazoles). | nih.gov |
| Photocatalysis | Light-induced reactions using a photocatalyst. | Divergent products depending on conditions (e.g., oxetanes). | acs.org |
| Cascade Reactions | A sequence of intramolecular reactions initiated by one event. | Complex polycyclic systems (e.g., pyrroloindoles). | nih.gov |
| Claisen Rearrangement | researchgate.netresearchgate.net-Sigmatropic rearrangement of an O-allyl precursor. | Enantiomerically enriched α-allyl β-ketoesters. | nih.gov |
Advanced Material Science Applications Derived from this compound Analogues
While the primary applications of this compound and its analogues have been in organic synthesis, there is emerging potential for their use in material science. nih.gov The unique structural and functional features of α-ketoesters could be leveraged to design novel polymers and advanced functional materials. This area of research is still in its nascent stages and is largely speculative, but it represents a promising future direction.
The potential applications stem from the inherent reactivity of the α-ketoester group:
Monomer Synthesis: The dicarbonyl unit and the ester functionality can be seen as reactive handles for polymerization reactions. These groups could be modified to create novel monomers. For example, conversion of the keto group to a diol or other functional group could yield monomers suitable for creating polyesters or polycarbonates with unique properties conferred by the sterically demanding tert-butyl group.
Polymer Functionalization: this compound derivatives could be grafted onto existing polymer chains to introduce specific functionalities. The keto and ester groups could act as sites for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity, cross-linking density, or thermal stability.
Chiral Materials: Asymmetric synthesis can produce chiral derivatives from α-ketoesters. nih.gov These chiral building blocks have tremendous potential, which is yet to be fully explored, for applications in creating chiral polymers or materials for enantioselective separations, sensing, or nonlinear optics. nih.gov
Although concrete examples of advanced materials derived specifically from this compound are not yet prevalent in the literature, the fundamental chemistry of α-ketoester analogues suggests a rich and unexplored territory for the development of next-generation materials.
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Ethyl 3,3-dimethyl-2-oxobutanoate?
this compound can be synthesized via condensation reactions using ethyl acetoacetate derivatives. For example, diazonium salt coupling with ethyl acetoacetate in ethanol under acidic conditions (e.g., sodium acetate) yields structurally related oxobutanoate esters. Purification typically involves recrystallization from ethanol or other polar solvents to achieve high purity . Alternative routes may involve Claisen condensation or alkylation of β-ketoesters, with yields influenced by steric and electronic factors of substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : H and C NMR are critical for confirming the ester carbonyl (δ ~170–175 ppm in C NMR) and keto group (δ ~200–210 ppm). Methyl and ethyl groups appear as singlets or triplets (e.g., δ 1.2–1.4 ppm for ethyl CH) .
- IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm) and ketone C=O (~1710 cm) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 158.19 for CHO) and fragmentation patterns (e.g., loss of ethyl or methyl groups) aid in structural confirmation .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound derivatives?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a CMOS detector.
- Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement. Hydrogen bonding (e.g., N–H···O or C–H···π interactions) and torsional angles are analyzed to confirm stereochemistry .
- Validation : R-factors (e.g., R < 0.05) and residual electron density maps ensure accuracy. For example, intramolecular hydrogen bonds in related compounds form S(6) ring motifs, which stabilize crystal packing .
Q. What thermodynamic parameters are critical for analyzing enzyme-catalyzed reactions involving this compound?
In transaminase or dehydrogenase reactions, equilibrium constants () and Gibbs free energy () are derived from calorimetry or chromatography. For instance, the reaction:
L-tert-leucine + 2-oxoglutarate ⇌ 3,3-dimethyl-2-oxobutanoate + L-glutamate
yields at 298.15 K (pH 7.19, I = 0.31 mol/kg), with kJ/mol and kJ/mol. Such data inform enzyme efficiency and reaction optimization under physiological conditions .
Q. How can researchers reconcile contradictory yield data in the synthesis of this compound analogs?
Conflicting yields (e.g., 40–84% in similar β-ketoester syntheses) arise from:
- Reagent Purity : Impurities in starting materials (e.g., aryl nitriles) reduce efficiency .
- Reaction Conditions : Temperature, solvent polarity (e.g., ethanol vs. DMF), and pH affect nucleophilic attack rates.
- Analytical Validation : Cross-check yields via HPLC or GC-MS to rule out co-eluting byproducts. Reproducibility is enhanced by standardizing protocols (e.g., dropwise addition of diazonium salts at 0°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
